![molecular formula C18H21NS B14268544 N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine CAS No. 138710-09-5](/img/structure/B14268544.png)
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a phenylsulfanyl group and a 4-methylphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanamine with 4-methylbenzyl chloride in the presence of a base to form the intermediate N-[(4-Methylphenyl)methyl]cyclobutanamine. This intermediate is then reacted with phenylsulfanyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclobutanamine derivatives without the phenylsulfanyl group.
Substitution: Various substituted cyclobutanamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is not fully understood. it is believed to interact with molecular targets through its phenylsulfanyl and cyclobutanamine moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Methylphenyl)methyl]cyclobutanamine: Lacks the phenylsulfanyl group.
N-(Phenylsulfanyl)cyclobutanamine: Lacks the 4-methylphenylmethyl group.
Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutanamine core.
Uniqueness
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is unique due to the presence of both the phenylsulfanyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can lead to unique interactions and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
138710-09-5 |
|---|---|
Formule moléculaire |
C18H21NS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-N-phenylsulfanylcyclobutanamine |
InChI |
InChI=1S/C18H21NS/c1-15-10-12-16(13-11-15)14-19(17-6-5-7-17)20-18-8-3-2-4-9-18/h2-4,8-13,17H,5-7,14H2,1H3 |
Clé InChI |
BESYMVABKRQCOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN(C2CCC2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
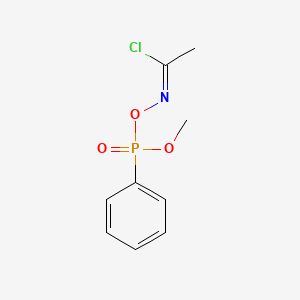
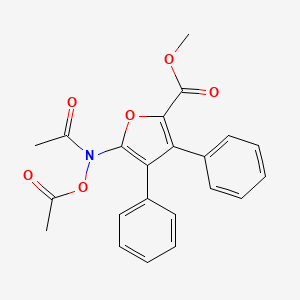
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
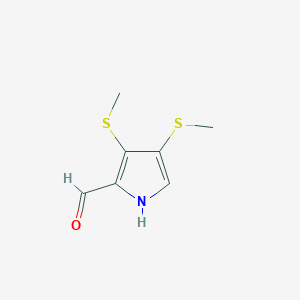
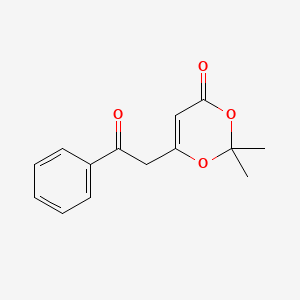
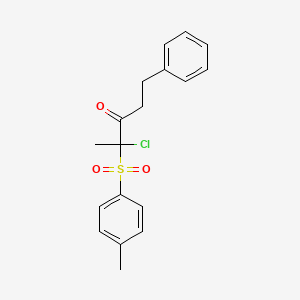
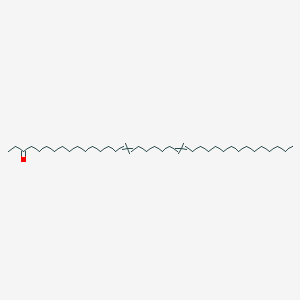
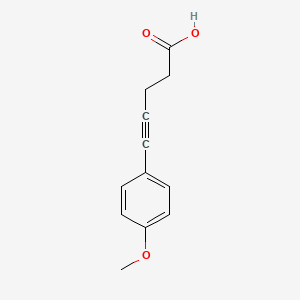
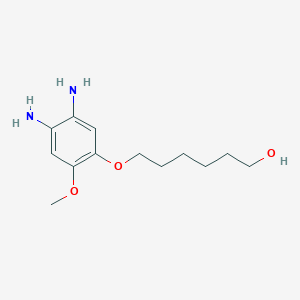
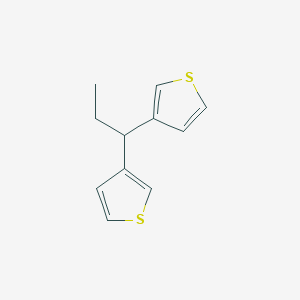
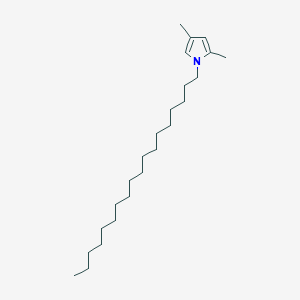
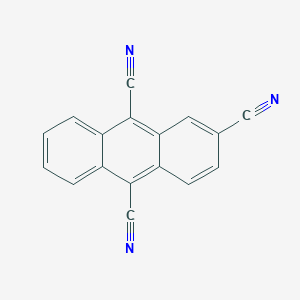
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
